1,2,3,5-Tetrachloro-4-nitrobenzene
Overview
Description
1,2,3,5-Tetrachloro-4-nitrobenzene is an organic compound with the molecular formula C6HCl4NO2. It is a colorless solid that is used in various scientific and industrial applications. This compound is known for its stability and unique chemical properties, making it a valuable substance in research and industry.
Preparation Methods
1,2,3,5-Tetrachloro-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,2,3,5-tetrachlorobenzene followed by nitration. The reaction typically uses concentrated sulfuric acid and nitric acid as reagents. The reaction conditions include maintaining a temperature range of 50-80°C to ensure optimal yield .
Chemical Reactions Analysis
1,2,3,5-Tetrachloro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to form 1,2,3,5-tetrachloroaniline using reducing agents such as iron and hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
1,2,3,5-Tetrachloro-4-nitrobenzene is used in various scientific research applications, including:
Analytical Chemistry: It is used as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Pesticide Research: This compound is studied for its potential use as a fungicide to prevent dry rot and sprouting in stored potatoes.
Material Science: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3,5-Tetrachloro-4-nitrobenzene involves electrophilic aromatic substitution reactions. The nitro group on the benzene ring makes the compound more susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved include the interaction of the nitro group with nucleophiles, resulting in the formation of new compounds .
Comparison with Similar Compounds
1,2,3,5-Tetrachloro-4-nitrobenzene is similar to other chloronitrobenzenes, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: This compound is used as a standard for quantitative NMR analysis and as a fungicide.
2,3,5,6-Tetrachloronitrobenzene: Another related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of chlorine and nitro groups, which gives it distinct chemical reactivity and stability.
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl4NO2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCIEHQKRSFTPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074987 | |
Record name | 1,2,3,5-Tetrachloro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3714-62-3 | |
Record name | 1,2,3,5-Tetrachloro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3714-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,5-Tetrachloro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003714623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,5-Tetrachloro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5-tetrachloro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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